molecular formula C12H11NO3S B1386545 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid CAS No. 1086380-17-7

2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1386545
M. Wt: 249.29 g/mol
InChI Key: SOVUUUPGIUKZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is no specific information available about this compound in the current literature12345678.



Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “N-3-methoxybenzyl-linoleamide” involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters5. However, the specific synthesis process for “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” is not available in the current literature123.



Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray diffraction, NMR, and FTIR. However, the specific molecular structure analysis for “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” is not available in the current literature96.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, “N-3-methoxybenzyl-linoleamide” has been found to interact with Fatty Acid Amide Hydrolase (FAAH) and Mono-Acyl Glycerol Lipase (MAGL)5. However, the specific chemical reactions involving “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” are not available in the current literature10.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. However, the specific physical and chemical properties of “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” are not available in the current literature1112136.


Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies and safety data sheets. However, the specific safety and hazards information for “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” is not available in the current literature1112.


Future Directions

properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-9-4-2-3-8(5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVUUUPGIUKZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
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2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
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2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
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2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

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